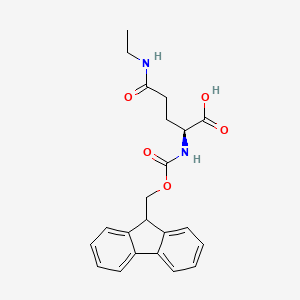
Fmoc-(n-gamma-ethyl)-l-glutamine
Descripción general
Descripción
Fmoc-(n-gamma-ethyl)-l-glutamine is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Fmoc-(n-gamma-ethyl)-l-glutamine is a modified form of the amino acid glutamine, characterized by the addition of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an ethyl side chain at the gamma position. This compound is significant in peptide synthesis and has various biological activities that are essential for understanding its applications in biochemistry and pharmacology.
The synthesis of this compound typically involves standard peptide coupling techniques, where the Fmoc group is used to protect the amino group during the synthesis process. This protection allows for selective reactions without interference from other functional groups. The removal of the Fmoc group is usually achieved using mild basic conditions, facilitating further modifications or coupling with other amino acids.
Biological Activity
This compound exhibits several biological activities linked to its structure and the properties of glutamine itself:
- Nutritional Role : Glutamine is a crucial amino acid for various cellular functions, particularly in immune response and gut health. It serves as a primary energy source for enterocytes and lymphocytes, promoting their proliferation and function .
- Immunomodulatory Effects : Studies indicate that glutamine supplementation can enhance immune function by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). This is particularly relevant in catabolic states where glutamine levels are depleted .
- Oxidative Stress Reduction : Glutamine has been shown to play a protective role against oxidative stress by increasing glutathione levels, which helps maintain cellular integrity during stress conditions. This property may also apply to its derivatives like this compound .
- Cell Signaling Pathways : Research has demonstrated that glutamine can activate various signaling pathways, including ERK and JNK pathways, which are crucial for cell survival and proliferation. These pathways are often implicated in cancer biology, where altered glutamine metabolism can affect tumor growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of glutamine analogs, including this compound:
- Study on Immune Function : A study published in Nutrition highlighted that glutamine supplementation improved lymphocyte function and cytokine production during periods of stress, indicating its potential as an immunonutrient .
- Peptide Synthesis Applications : Research has shown that Fmoc-protected amino acids, including this compound, are effectively used in solid-phase peptide synthesis (SPPS), allowing for the production of complex peptides with enhanced stability and bioactivity .
Data Table: Biological Activities of this compound
Propiedades
IUPAC Name |
(2S)-5-(ethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-23-20(25)12-11-19(21(26)27)24-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWYLMRDPXICX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















